molecular formula C7H12O2 B12544947 (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one CAS No. 668995-06-0

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one

Cat. No.: B12544947
CAS No.: 668995-06-0
M. Wt: 128.17 g/mol
InChI Key: CNCPHMYEULHDIF-YFKPBYRVSA-N
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Description

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of acetone with formaldehyde, followed by a series of reduction and oxidation reactions to introduce the hydroxyl and methylene groups. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (4R)-limonene: A compound with a similar structure but different functional groups.

    (4R)-5-hydroxy-4-methyl-2-pentanone: A compound with a similar backbone but lacking the methylene group.

Uniqueness

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one is unique due to the presence of both a hydroxyl group and a methylene group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

668995-06-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one

InChI

InChI=1S/C7H12O2/c1-5(4-8)6(2)7(3)9/h5,8H,2,4H2,1,3H3/t5-/m0/s1

InChI Key

CNCPHMYEULHDIF-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CO)C(=C)C(=O)C

Canonical SMILES

CC(CO)C(=C)C(=O)C

Origin of Product

United States

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